3-Amino-4-methoxybenzenecarboximidamide

Medicinal Chemistry Serine Protease Inhibition Structure-Activity Relationship

3-Amino-4-methoxybenzenecarboximidamide (CAS 736094-85-2) is a substituted benzamidine derivative with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol. The compound features an amino group at the 3-position and a methoxy group at the 4-position on the benzene ring, appended to a carboximidamide (–C(=NH)NH2) moiety.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 736094-85-2
Cat. No. B12521638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-methoxybenzenecarboximidamide
CAS736094-85-2
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=N)N)N
InChIInChI=1S/C8H11N3O/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H3,10,11)
InChIKeyORKYNVPGGHFFHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-methoxybenzenecarboximidamide (CAS 736094-85-2): Substituted Benzamidine Building Block for Medicinal Chemistry and Organic Synthesis


3-Amino-4-methoxybenzenecarboximidamide (CAS 736094-85-2) is a substituted benzamidine derivative with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . The compound features an amino group at the 3-position and a methoxy group at the 4-position on the benzene ring, appended to a carboximidamide (–C(=NH)NH2) moiety. This substitution pattern places it within the broader class of aryl amidines, which are recognized as reversible competitive inhibitors of trypsin-like serine proteases [1]. The compound is commercially available as a high-purity chemical intermediate (99% HPLC, pharmaceutical grade) packaged from 1 g to 1 kg quantities, positioning it as a versatile building block for medicinal chemistry, agrochemical, and organic synthesis applications .

Why 3-Amino-4-methoxybenzenecarboximidamide Cannot Be Replaced by Generic Benzenecarboximidamide Analogs in Research Procurement


Benzamidine derivatives exhibit pronounced structure-activity relationships (SAR) where the position and identity of ring substituents directly modulate enzyme inhibition potency and selectivity. Unsubstituted benzamidine inhibits trypsin with a Ki of approximately 18–35 μM, while 4-aminobenzamidine shows enhanced potency [1]. The introduction of a methoxy group at the 4-position, as in 4-methoxybenzamidine, alters both hydrogen-bonding capacity and lipophilicity, as evidenced by its co-crystal structure with bovine trypsin (PDB 7WA2, resolution 1.52 Å) [2]. Substituting the amide analog 3-amino-4-methoxybenzamide (CAS 17481-27-5; melting point 156–160°C) for the carboximidamide form eliminates the amidine functionality essential for serine protease active-site recognition, resulting in a fundamentally different biological profile—the amide acts as a transcriptional regulator via DNA binding rather than enzyme active-site inhibition . Positional isomerism is equally critical: the 4-amino-3-methoxy positional isomer (CAS 582307-05-9) presents a different spatial arrangement of hydrogen-bond donors and acceptors, leading to divergent molecular recognition and synthetic reactivity . These structural distinctions mean that 3-amino-4-methoxybenzenecarboximidamide occupies a unique and non-interchangeable position in the benzamidine chemical space.

3-Amino-4-methoxybenzenecarboximidamide (CAS 736094-85-2): Comparative Quantitative Evidence for Scientific Procurement Decisions


Positional Isomer Differentiation: 3-Amino-4-methoxy vs. 4-Amino-3-methoxy Substitution Pattern Dictates Reactivity and Molecular Recognition

The target compound 3-amino-4-methoxybenzenecarboximidamide (CAS 736094-85-2) is the direct positional isomer of 4-amino-3-methoxybenzenecarboximidamide (CAS 582307-05-9). In the target compound, the amino group occupies the meta position relative to the carboximidamide and is para to the methoxy group, as described by the SMILES COc1ccc(cc1N)C(=N)N . In the comparator, the amino group is at the para position relative to the carboximidamide and meta to the methoxy (SMILES: Nc1ccc(cc1OC)C(N)=N) . This positional swap alters the electronic push-pull effects on the amidine moiety: the 3-amino group in the target compound exerts a resonance electron-donating effect at the position ortho to the amidine, whereas the 4-amino group in the comparator exerts a para-directing resonance effect. The computed polar surface area (PSA) for the target compound is 85.12 Ų versus 73.63 Ų for the N'-amino analog (CAS 62230-46-0), suggesting a measurable difference in hydrogen-bonding capacity . These positional differences have been shown in the benzamidine class to produce Ki variations exceeding 10-fold against trypsin-like serine proteases depending on substituent position [1].

Medicinal Chemistry Serine Protease Inhibition Structure-Activity Relationship

Functional Group Differentiation: Carboximidamide (Amidine) vs. Carboxamide Determines Biorecognition Mechanism

The target compound contains a carboximidamide (–C(=NH)NH2) functional group, whereas the structurally analogous 3-amino-4-methoxybenzamide (CAS 17481-27-5) contains a carboxamide (–C(=O)NH2). This single functional group difference fundamentally alters molecular recognition: benzamidines are established competitive inhibitors of trypsin-like serine proteases, with the amidine moiety forming a salt bridge with Asp189 at the S1 pocket of trypsin [1]. The parent benzamidine inhibits trypsin with Ki = 18–35 μM [2]. In contrast, 3-amino-4-methoxybenzamide acts as a transcriptional regulator by binding DNA and forming a heteromer with the HANATX transcription factor, thereby inhibiting RNA polymerase binding and blocking aminoglycoside antibiotic gene expression . The amide analog has a melting point of 156–160°C (crystalline powder, ≥98% purity) and molecular formula C8H10N2O2 (MW 166.18) versus C8H11N3O (MW 165.19) for the target compound, reflecting the oxygen-to-nitrogen replacement in the functional group . 4-Methoxybenzamidine co-crystallized with bovine trypsin (PDB 7WA2, 1.52 Å resolution) directly demonstrates the amidine-Asp189 interaction that the amide analog cannot support [3].

Enzyme Inhibition Serine Protease DNA Binding Chemical Biology

Commercial Purity Specification: 99% HPLC Purity in Pharmaceutical Grade Enables Reproducible Research Outcomes

The target compound is commercially supplied with a certified purity of 99% as determined by HPLC, classified as pharmaceutical grade, and available in packaging sizes ranging from 1 g to 1 kg . The positional isomer 4-amino-3-methoxybenzenecarboximidamide (CAS 582307-05-9) is listed with a minimum purity specification of 95% . The amide analog 3-amino-4-methoxybenzamide is available at ≥98.0% purity (HPLC, T) as a crystalline powder with a melting point specification of 157°C . For the target compound, physical property data reported by suppliers include an appearance as an off-white solid . The 99% HPLC purity specification for the target compound exceeds the minimum purity specifications reported for the positional isomer, providing researchers with a higher-confidence starting material for SAR studies, hit-to-lead optimization, and analytical method development where trace impurity profiles can confound biological assay interpretation.

Chemical Procurement Quality Control Reproducibility Pharmaceutical Intermediate

Synthetic Accessibility: Nitrile-to-Amidine Route via 3-Amino-4-methoxybenzonitrile Provides a Well-Defined Synthetic Handle

The target compound can be retrosynthetically derived from 3-amino-4-methoxybenzonitrile (CAS 60979-25-1, MW 148.16, C8H8N2O) via nitrile-to-amidine conversion, a well-established transformation in organic synthesis . This synthetic accessibility distinguishes it from the amide analog 3-amino-4-methoxybenzamide, which is typically synthesized via different routes (e.g., from 3-amino-4-methoxybenzoic acid and aniline). The nitrile precursor 3-amino-4-methoxybenzonitrile is itself a commercially available building block used in corrosion inhibition and cytotoxic agent research . Benzamidines as a class serve as versatile intermediates for heterocycle synthesis: they react with 1,3-dielectrophiles to form pyrimidines, with α-haloketones to yield imidazoles, and undergo cyclocondensation to generate quinazolines when heated in formic acid [1]. The presence of both the free amino group at the 3-position and the carboximidamide functionality in the target compound offers two orthogonal reactive handles for sequential derivatization—a feature not available in 4-methoxybenzamidine (CAS 51721-68-7), which lacks the aromatic amino substituent .

Organic Synthesis Building Block Retrosynthesis Heterocycle Synthesis

Optimal Research and Industrial Application Scenarios for 3-Amino-4-methoxybenzenecarboximidamide (CAS 736094-85-2)


Probing Serine Protease Structure-Activity Relationships with a 3-Amino-4-methoxy Substituted Benzamidine Scaffold

The compound is suited for structure-activity relationship (SAR) studies targeting trypsin-like serine proteases (trypsin, thrombin, Factor Xa, uPA, plasmin, tryptase). The 3-amino-4-methoxy substitution pattern provides a distinct hydrogen-bond donor/acceptor profile compared to unsubstituted benzamidine (trypsin Ki ≈ 18–35 μM) and 4-aminobenzamidine . The free 3-amino group offers a derivatization handle for introducing acyl, sulfonyl, or alkyl groups to probe S1' pocket preferences. The methoxy group at the 4-position modulates lipophilicity relative to 4-methoxybenzamidine, which has been co-crystallized with bovine trypsin (PDB 7WA2) to reveal binding mode details at 1.52 Å resolution . Researchers should cross-reference activity data with the positional isomer 4-amino-3-methoxybenzenecarboximidamide (CAS 582307-05-9) to establish positional SAR.

Heterocyclic Library Synthesis via Dual Reactive Handles on a Benzamidine Core

The compound is a productive building block for parallel synthesis of nitrogen-containing heterocycles. The carboximidamide group enables cyclocondensation with 1,3-dicarbonyl compounds to form pyrimidines, with α-haloketones to yield imidazoles, and with formic acid to generate quinazolines . The orthogonal 3-amino group permits subsequent functionalization via amide coupling, reductive amination, or sulfonylation without interference with the amidine moiety. This dual reactivity is absent in 4-methoxybenzamidine (CAS 51721-68-7, melting point 218–220°C as HCl salt), which lacks the aromatic amino handle . The high purity specification (99% HPLC) minimizes byproduct formation during library synthesis, improving crude purity profiles for biological screening .

Pharmaceutical Intermediate for APIs Requiring Ortho-Amino-Methoxy Substituted Benzamidine Pharmacophores

The compound serves as a pharmaceutical-grade intermediate (99% HPLC purity, available in kilogram quantities) for the synthesis of active pharmaceutical ingredients (APIs) that incorporate a 3-amino-4-methoxybenzamidine substructure . Benzamidine derivatives have been patented for diverse therapeutic indications including osteoporosis, allergic inflammatory diseases, and anticoagulation via Factor Xa inhibition . The specific 3-amino-4-methoxy substitution pattern may confer superior pharmacokinetic or selectivity profiles compared to unsubstituted or 4-substituted benzamidines, though direct comparative in vivo data for this exact compound are not yet published. Procurement at pharmaceutical grade ensures compliance with quality standards for pre-clinical development.

Analytical Reference Standard Development and Method Validation for Benzamidine-Related Substances

With a certified purity of 99% by HPLC and availability as a characterized solid , the compound is appropriate for use as a reference standard in analytical method development for benzamidine-containing pharmaceuticals. The exact mass of 165.09000 Da and polar surface area of 85.12 Ų provide well-defined parameters for LC-MS/MS method optimization. The compound can serve as a system suitability standard for chromatographic separation of positional isomers, including its regioisomer 4-amino-3-methoxybenzenecarboximidamide (CAS 582307-05-9), which shares the same molecular weight (165.19) and formula (C8H11N3O) but differs in retention time due to the distinct substitution pattern .

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